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Compound of Interest

Compound Name: Miransertib

Cat. No.: B560090

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Miransertib, a pan-AKT inhibitor, with other
targeted therapies for the treatment of PIK3CA-Related Overgrowth Spectrum (PROS). The
information is intended for a scientific audience to facilitate research and drug development
efforts in this rare disease space.

Introduction to PIK3A-Related Overgrowth
Spectrum (PROS)

PIK3CA-related overgrowth spectrum (PROS) is a group of rare disorders caused by somatic
mutations in the PIK3CA gene, leading to hyperactivation of the phosphoinositide 3-kinase
(PI3K)/AKT/mammalian target of rapamycin (nTOR) signaling pathway.[1][2] This pathway is
crucial for cellular growth, proliferation, and survival. Its dysregulation in PROS results in
mosaic, disproportionate overgrowth of various tissues.[1][2] Traditional management of PROS
has largely been supportive, involving surgical debulking and other interventions to manage
symptoms and complications. However, the elucidation of the underlying molecular mechanism
has paved the way for the development of targeted therapies. This guide focuses on a
comparison of the clinical data available for three key targeted agents: Miransertib (an AKT
inhibitor), Alpelisib (a PI3Ka inhibitor), and Sirolimus (an mTOR inhibitor).
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Mechanism of Action: Targeting the PIBK/AKT/ImTOR
Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade downstream of receptor tyrosine
kinases. In PROS, a somatic activating mutation in PIK3CA leads to the constitutive activation
of this pathway, driving cellular proliferation and overgrowth. The targeted therapies discussed
in this guide each inhibit a key kinase in this pathway.

» Alpelisib is a selective inhibitor of the p110a catalytic subunit of PI3K, which is encoded by
the PIK3CA gene. By directly targeting the mutated protein, Alpelisib aims to block the
signaling cascade at its origin.

e Miransertib is a pan-AKT inhibitor, targeting all three isoforms of the AKT serine/threonine
kinase (AKT1, AKT2, and AKT3). AKT is a central node in the pathway, downstream of PI3K.

» Sirolimus (also known as rapamycin) is an inhibitor of the mammalian target of rapamycin
(mTOR), a serine/threonine kinase that acts further downstream of AKT.
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Quantitative Data Comparison

The following tables summarize the available quantitative data from clinical studies of

Miransertib, Alpelisib, and Sirolimus in patients with PROS. It is important to note that direct

head-to-head comparative trials are lacking, and the data presented are from separate studies

with different designs.

ble 1: Eff : i . Y

Metric

Miransertib
(MOSAIC Study)

Alpelisib (EPIK-P1
Study)

Sirolimus (Pooled
Analysis)

Primary Efficacy
Endpoint

Not formally assessed
due to study design

limitations[3]

27% of patients had a
radiological response
at Week 24 (=20%
reduction in target

lesion volume)[4]

-7.2% mean change in
total tissue volume at
affected sites over 26

weeks|[5]

Proportion of

Responders

Data not available

38% of patients with
complete cases
achieved a 220%
reduction in target
lesion volume at 24

weeks|[6]

Data not available in

this format

Lesion Volume

Change

Not reported

74% of patients
showed some
reduction in target
lesion volume, with a
mean reduction of
13.7%[6]

-7.2% mean change

at affected sites[5]

Patient-Reported
Outcomes

Improvements in pain
and quality of life
reported in some
cases[7][8]

At week 24,
investigators reported
improvements from
baseline in pain
(90%)), fatigue (76%),
vascular malformation
(79%), and limb
asymmetry (69%)[6]

Not systematically
reported in the pooled

analysis
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ble 2: Saf ile of | Therabies i

Adverse Event (AE) Miransertib Alpelisib (EPIK-P1 Sirolimus (Pooled
Profile (MOSAIC Study) Study) Analysis)
72% of participants
46.9% of

Any Drug-Related AE

participants[3]

39% of patients|[6]

had at least one AE

related to sirolimus[5]

Common Drug-
Related AEs (=10%)

Decreased neutrophil
count (12.2%),
increased blood
insulin (10.2%),
stomatitis (10.2%)[3]

Diarrhea (16%),
hyperglycemia (12%),
aphthous ulcers (11%)
[6]

Not specified in the
same format, but oral
ulcerations are a

known side effect[2]

Grade 3/4 Drug-

2.0% (one patient with

deep vein thrombosis)

One adult case of
cellulitis was

considered treatment-

37% of participants
with AEs had grade 3

Related AEs )
[3] related (4% of all or 4 severity[5]
grade 3/4 AES)[6]
Treatment No drug-related AEs No AEs leading to 18% of participants

Discontinuation due to
AEs

led to early study

discontinuation[3]

treatment

discontinuation[6]

were withdrawn due to
AEs[5]

Experimental Protocols
Miransertib: The MOSAIC Study (NCT03094832)

The MOSAIC study was a Phase 1/2, multicenter, open-label trial designed to evaluate the

safety and efficacy of miransertib in patients with PROS or Proteus syndrome.[3]

o Patient Population: Participants aged 2 years and older with a documented somatic PIK3CA

mutation (for PROS) or AKT1 mutation (for Proteus syndrome).[3]

o Dosing Regimen: Oral miransertib at a starting dose of 15 mg/m2 once daily for the first

three 28-day cycles, with a potential increase to 25 mg/m? thereatfter.[3]

e Primary Outcome: The initial primary objective was to assess clinical response. However,

due to challenges in standardized lesion measurement across heterogeneous presentations,
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the primary objective was later amended to evaluate the safety and tolerability of
miransertib.[3][9]

» Efficacy Assessment: Efficacy was intended to be measured by changes in lesion size or
volume from baseline using MRI and other imaging modalities. However, the lack of
standardized imaging protocols and difficulties in defining lesion borders made reliable and

reproducible response evaluation challenging.[9]

o Safety Assessment: Safety and tolerability were assessed based on the frequency and
severity of adverse events, graded according to the Common Terminology Criteria for
Adverse Events (CTCAE) Version 4.03.[10]

Screening & Enrollment
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Experimental Workflow of the MOSAIC Study.

Alpelisib: The EPIK-P1 Study (NCT04285723)
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EPIK-P1 was a retrospective chart review of pediatric and adult patients with PROS who
received alpelisib through a compassionate use program.[11][12]

o Patient Population: Patients aged 2 years and older with a confirmed PIK3CA mutation and
severe or life-threatening PROS manifestations requiring systemic therapy.[12]

e Dosing Regimen: Alpelisib was administered orally once daily, with doses ranging from 50
mg to 250 mg based on age and clinical factors.[4]

e Primary Outcome: The proportion of patients with a radiological response at week 24,
defined as a >20% reduction from baseline in the sum of measurable target lesion volumes.
[4][13]

o Efficacy Assessment: Lesion volume was assessed by blinded independent central review of
imaging studies. Clinical benefit was also assessed through investigator-reported
improvements in PROS-related signs and symptoms.[4][6]

o Safety Assessment: Safety data was collected from patient medical charts, including the
incidence and severity of adverse events.[4]

Data Collection (Retrospective)
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Workflow of the EPIK-P1 Retrospective Study.
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Sirolimus: Pooled Analysis of Open-Label Studies

This study pooled data from three open-label studies conducted at different centers with a
common protocol.[5][14]

Patient Population: Thirty-nine participants with molecularly confirmed PROS and evidence
of progressive overgrowth.[5][14]

o Dosing Regimen: Low-dose oral sirolimus, with a target plasma concentration of 2-6 ng/mL.
[14]

o Study Design: A non-randomized, open-label design with a 26-week observational run-in
period to measure baseline growth, followed by a 26-week treatment period with sirolimus.
[14]

o Primary Outcome: The change in tissue volume at affected and unaffected sites, measured
by dual-energy X-ray absorptiometry (DXA).[5][14]

o Safety Assessment: Adverse events were recorded and graded, with serious adverse events
specifically defined and reviewed by an international committee.[14]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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